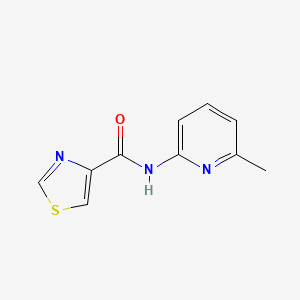

N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-7-3-2-4-9(12-7)13-10(14)8-5-15-6-11-8/h2-6H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTZXHOHBHPUGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with thioamide derivatives under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carboxamide bond .

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process often includes steps such as esterification, cyclization, and amidation, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Synthetic Preparation

The compound is typically synthesized through multistep reactions involving key intermediates:

Step 1: Thiazole Ring Formation

The thiazole core is constructed via cyclization of α-halo ketones with thioureas or thioamides. For example:

-

Reagents : Ethyl 2-amino-4-carboxylate derivatives, thiourea, or substituted thioamides .

-

Conditions : Acidic or basic media at 80–100°C for 6–12 hours.

Step 2: Carboxamide Coupling

The thiazole-4-carboxylic acid intermediate is activated (e.g., as an acid chloride using SOCl₂) and coupled with 6-methylpyridin-2-amine:

-

Reagents : SOCl₂ (for acid chloride formation), pyridin-2-amine derivatives .

-

Conditions : Reflux in anhydrous THF or DCM at 40–60°C for 4–8 hours.

| Reaction Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiazole Formation | Thiourea, HCl | Ethanol | 80°C | 72 | |

| Carboxamide Coupling | SOCl₂, DIPEA | THF | 60°C | 86 |

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (12 N), 100°C for 12 hours, yielding thiazole-4-carboxylic acid and 6-methylpyridin-2-amine .

-

Basic Hydrolysis : NaOH (6 M), 80°C for 8 hours, producing sodium carboxylate and amine derivatives.

Electrophilic Substitution

The electron-rich thiazole and pyridine rings participate in electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ mixture introduces nitro groups at the C-5 position of the thiazole ring.

-

Halogenation : Br₂/FeBr₃ selectively brominates the pyridine ring at the C-4 position .

| Reaction | Reagents | Position Modified | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Thiazole C-5 | 5-Nitro derivative | 58 |

| Bromination | Br₂/FeBr₃ | Pyridine C-4 | 4-Bromo-6-methylpyridin-2-yl | 64 |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings due to halogen substituents introduced via electrophilic substitution:

Suzuki-Miyaura Coupling

-

Substrates : 4-Bromo-6-methylpyridin-2-yl derivative.

-

Reagents : Pd(PPh₃)₄, arylboronic acids, K₂CO₃.

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | Biphenyl derivative | 78 |

| 4-Methoxyphenyl | 4-Methoxybiphenyl | 65 |

Buchwald-Hartwig Amination

-

Substrates : 5-Nitrothiazole derivative.

-

Reagents : Pd₂(dba)₃, Xantphos, primary amines.

Biological Activity Correlations

Structural modifications directly impact biological efficacy:

-

Antifungal Activity : Nitro or halogen substituents enhance activity against Gibberella zeae (EC₅₀ = 81.3 µg/mL) .

-

Enzyme Inhibition : Methylpyridinyl groups improve binding to fungal cytochrome P450 enzymes .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C without melting.

-

Photodegradation : UV light induces ring-opening reactions in the thiazole moiety, forming sulfonic acid derivatives.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide is a molecule with diverse applications in scientific research, particularly in drug design and heterocyclic chemistry . This compound and its derivatives have been explored for their therapeutic potential in various fields.

Scientific Research Applications

- Building Block in Chemistry N-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide can be employed as a building block in chemistry.

- Therapeutic Applications Carboxamide-containing molecules, such as this compound, are investigated for therapeutic uses, including anti-cancer and anti-inflammatory drugs.

- Drug Design 1,3-Thiazole derivatives are important scaffolds in drug design and discovery .

Thiazole Derivatives in Drug Discovery

Thiazole and its derivatives have demonstrated activity against a variety of ailments .

- Anticonvulsant Properties Thiazole derivatives have exhibited anticonvulsant properties . For example, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide displayed anticonvulsant properties and eliminated the tonic extensor phase . Another analogue, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, displayed activity, with a median anti-PTZ effective dose (ED 50) of 18.4 mg/kg .

- Anticancer Activity Thiazole derivatives have shown anticancer activity . For instance, a thiazole-pyridine hybrid has demonstrated better anti-breast cancer efficacy than the standard drug 5-fluorouracil .

- mGluR5 Antagonists Substituted aryl amides have been studied as metabotropic glutamate receptor subtype 5 (mGluR5) antagonists, which are implicated in anxiety, depression, pain, mental retardation, and addiction .

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, thereby modulating their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, leading to the disruption of signaling pathways involved in cell proliferation and survival . Additionally, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs.

- Bioisosteric Replacements: Replacement of pyridinyl with quinolinyl (e.g., in ) or indole () alters receptor specificity and metabolic stability.

Case Study :

- Acotiamide Synthesis : The prokinetic side chain is introduced via a multi-step process, including hydrolysis of esters and amine coupling, highlighting the role of substituent complexity in pharmacological activity .

- Anti-Androgen Analogs: Compounds like DIMN () and derivatives (7AU, 7BB) feature isoindolinyl or pyrazino-carbazole groups, demonstrating how bulkier substituents enhance androgen receptor antagonism .

Activity Trends :

- Anti-Androgens : Pyridinyl and isoindolinyl substituents (e.g., DIMN) show sub-μM IC₅₀ values in androgen receptor inhibition .

- Solubility vs. Potency: Morpholinopropyl (DAMPTC) and diisopropylaminoethyl (Acotiamide) groups balance lipophilicity and aqueous solubility, critical for oral bioavailability .

Physicochemical and Pharmacokinetic Profiles

- pKa and Solubility: Thiazole carboxamides with basic amines (e.g., morpholinopropyl in DAMPTC) exhibit pKa ~8–9, enhancing solubility in acidic environments .

- Metabolic Stability : Fluorinated analogs () resist CYP450 oxidation, while methylpyridinyl groups (target compound) may undergo N-oxidation .

Biological Activity

N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a thiazole ring fused with a pyridine moiety, which contributes to its biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate enzyme activities and receptor functions, particularly in the context of cancer and infectious diseases. For example, it may inhibit enzymes involved in cell proliferation, which could result in anticancer effects .

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various thiazole derivatives, this compound demonstrated potent inhibition against bacterial strains such as E. coli. Its mechanism involves disrupting bacterial capsule formation, which is crucial for virulence in urinary tract infections .

2. Anticancer Potential

The compound has been evaluated for its antiproliferative effects on various cancer cell lines. Notably, it exhibited low IC50 values against MDA-MB-231 breast cancer cells, indicating strong potential as an anticancer agent. The structure-activity relationship studies suggest that modifications to the thiazole or pyridine rings can enhance its efficacy against specific cancer types .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of thiazole-carboxamide derivatives, including this compound. These compounds have shown promise in modulating AMPA receptors, which are critical for synaptic plasticity and memory functions. The ability to enhance receptor kinetics suggests potential applications in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Screening

In a high-throughput screening of over 335,000 compounds for inhibitors of K1 capsule formation in E. coli, this compound was identified as a lead compound with an IC50 value of approximately 1 μM. This highlights its potential as a therapeutic agent targeting bacterial virulence factors .

Case Study 2: Anticancer Activity

A study evaluating the antiproliferative effects of various thiazole derivatives on cancer cell lines reported that this compound had an IC50 value of 0.075 mM against MDA-MB-231 cells. This positions it as a promising candidate for further development in oncology .

Structure-Activity Relationships (SAR)

Table 1 summarizes findings from SAR studies that elucidate how modifications to the compound's structure influence its biological activity:

| Modification | Effect on Activity | IC50 (mM) |

|---|---|---|

| Methyl group at 6-position | Increased binding affinity | 0.075 |

| Hydroxyl substitution | Enhanced antiproliferative activity | 0.0046 |

| Aromatic substitutions | Varied effects depending on position | Varies |

These findings suggest that specific substitutions can significantly enhance the compound's efficacy across different biological contexts.

Q & A

Q. What are the standard synthetic routes for N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide, and how are reaction conditions optimized?

The compound is typically synthesized via peptide coupling using 1,1’-carbonyldiimidazole (CDI) to activate the carboxylic acid group of thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives, followed by reaction with 6-methylpyridin-2-amine. Solvent choice (e.g., DMF or THF), temperature (room temperature to 80°C), and reaction time (12–24 hours) are critical for yield optimization. Purification often involves column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

- 1H/13C NMR : Used to confirm the connectivity of the pyridyl and thiazole moieties and verify substituent positions.

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves the 3D structure, including bond angles and intermolecular interactions.

- HR-MS : Validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity (>98%) with reverse-phase C18 columns and gradient elution .

Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?

Antimicrobial activity is tested via minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., Pseudomonas aeruginosa ATCC 10145). Broth microdilution methods in 96-well plates are standard, with results compared to positive controls (e.g., ciprofloxacin). Activity is linked to substituent effects on the thiazole and pyridyl groups .

Advanced Research Questions

Q. What computational strategies are used to predict the biological target and binding mode of this compound?

Molecular docking (e.g., AutoDock Vina or Glide) is performed against targets like the P. aeruginosa TrmD enzyme. Docking parameters include grid box sizing (20 ų centered on the active site), Lamarckian genetic algorithms, and validation via RMSD clustering. Binding affinity (ΔG) and hydrogen-bonding interactions with catalytic residues (e.g., Asp100, Lys163) are prioritized .

Q. How do structural modifications (e.g., methyl vs. halogen substituents) influence bioactivity?

Substituent effects are analyzed via structure-activity relationship (SAR) studies:

- Electron-donating groups (e.g., 6-methyl on pyridine) enhance lipophilicity and membrane penetration, improving MIC values (e.g., 2c: MIC = 4 µg/mL against P. aeruginosa).

- Bulkier groups (e.g., tetrahydrobenzothieno) reduce solubility but increase target affinity. Comparative assays and logP calculations validate these trends .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies (e.g., varying MIC values) are addressed by:

- Standardizing assay protocols (e.g., identical bacterial inoculum size, growth media).

- Control compound benchmarking (e.g., using reference antibiotics in parallel).

- Multivariate statistical analysis (e.g., PCA) to identify confounding variables like solvent choice or incubation time .

Q. How are metal complexes of this compound synthesized and characterized for anticancer applications?

Co(II), Ni(II), and Cu(II) complexes are prepared by refluxing the ligand with metal salts (e.g., CoCl₂·6H₂O) in ethanol. Characterization includes:

- Elemental analysis : Confirms metal-to-ligand stoichiometry (e.g., 1:2 for [ML²]).

- FT-IR : Identifies shifts in ν(C=N) and ν(C=S) upon coordination.

- Anticancer assays : MTT tests on MCF-7 cells, with IC₅₀ values compared to cisplatin .

Q. What crystallographic software and refinement protocols are recommended for structural analysis?

SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used. Key steps include:

- Data integration (HKL-2000 or XDS).

- Rigid-body refinement for initial models.

- Anisotropic displacement parameters for non-H atoms.

- Validation via R-factor convergence (R₁ < 0.05) and CheckCIF .

Methodological Considerations

Q. How are antioxidant properties of metal complexes evaluated, and what assays are most reliable?

DPPH and ABTS radical scavenging assays are performed:

- DPPH : Absorbance at 517 nm measured after 30-minute incubation.

- ABTS : Decolorization at 734 nm post 10-minute reaction. Results are expressed as IC₅₀ (µg/mL), with ascorbic acid as a positive control. Triplicate measurements ensure reproducibility .

Q. What strategies improve the yield of this compound derivatives during combinatorial library synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours).

- High-throughput screening : Automated liquid handlers for parallel reactions.

- Protecting groups (e.g., Boc for amines) prevent side reactions during coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.